molecular formula C13H10BrClOZn B14889209 3-[(4'-Chlorophenoxy)methyl]phenylZinc bromide

3-[(4'-Chlorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14889209
M. Wt: 363.0 g/mol
InChI Key: BICULXWFWPXECD-UHFFFAOYSA-M
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Description

3-[(4’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(4’-Chlorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:

    Reactants: 3-[(4’-Chlorophenoxy)methyl]bromobenzene and zinc powder.

    Solvent: Tetrahydrofuran (THF).

    Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 3-[(4’-Chlorophenoxy)methyl]phenylzinc bromide follows similar principles but on a larger scale. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4’-Chlorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH).

    Conditions: Mild temperatures (50-80°C), inert atmosphere, and THF as the solvent.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-[(4’-Chlorophenoxy)methyl]phenylzinc bromide has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-[(4’-Chlorophenoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • 4-[(4-Morpholino)methyl]phenylzinc iodide
  • 4-[(3’-Chlorophenoxy)methyl]phenylzinc bromide

Uniqueness

3-[(4’-Chlorophenoxy)methyl]phenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly useful for synthesizing complex molecules with high precision.

Properties

Molecular Formula

C13H10BrClOZn

Molecular Weight

363.0 g/mol

IUPAC Name

bromozinc(1+);1-chloro-4-(phenylmethoxy)benzene

InChI

InChI=1S/C13H10ClO.BrH.Zn/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

BICULXWFWPXECD-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COC2=CC=C(C=C2)Cl.[Zn+]Br

Origin of Product

United States

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